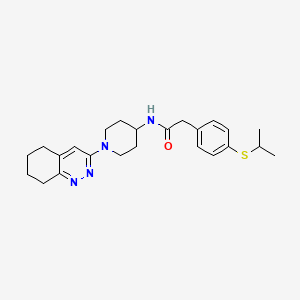![molecular formula C19H17ClN2O3S B2664871 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine CAS No. 1251680-70-2](/img/structure/B2664871.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is a complex organic molecule. It contains a fluorophenyl group attached to a piperazine ring, which is further attached to an indolizine group via a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease .Scientific Research Applications
Neuroleptic Activity and Receptor Affinity
Research has highlighted the synthesis and evaluation of compounds similar to "2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine" for their neuroleptic activity and receptor affinity. One study synthesized a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity. The derivatives inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism. Some derivatives were found to be noncataleptogenic or only weakly cataleptogenic, resembling the profile of the atypical neuroleptic clozapine, which suggests their potential use in developing new neuroleptic drugs with fewer side effects (Perregaard et al., 1992).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of similar compounds with enzymes and receptors. A study involving crystal structure and Hirshfeld surface analysis, along with DFT calculations and molecular docking studies, investigated pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres, indicating the therapeutic potential of these compounds in cancer treatment (Venkateshan et al., 2019).
Potential CNS Agents
Another area of application includes the synthesis and evaluation of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential central nervous system (CNS) agent activity. These compounds were evaluated for their potential neuroleptic activity, showing that some derivatives possess neuroleptic-like activity, potentially based on an antidopaminergic property. This research suggests the interest in these ring systems as novel classes of neuroleptics, potentially offering new avenues for CNS disorder treatments (Hino et al., 1988).
Ligands for Receptors
The synthesis and in vitro characterization of fluoroethoxy substituted derivatives as analogs of selective D4 receptor ligands highlighted their potent receptor binding and selectivity, especially for the dopamine D4 subtype over D2 receptors. This research indicates the potential of these compounds in developing imaging probes for positron emission tomography (PET) with improved receptor affinity and selectivity, which could significantly contribute to neurological research and diagnostics (Tietze et al., 2006).
Mechanism of Action
While the specific mechanism of action for “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is not available, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied. FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Future Directions
The future directions for research on “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds as inhibitors of ENTs , it could be worthwhile to investigate whether “this compound” has similar activity.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQZKJWOVQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)
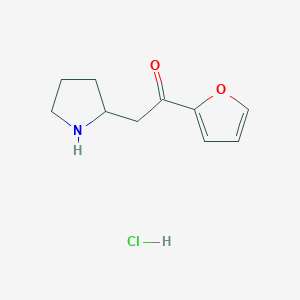
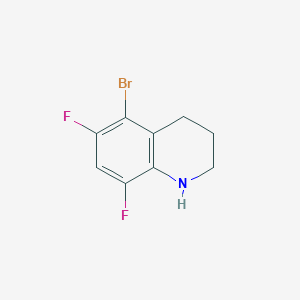

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)


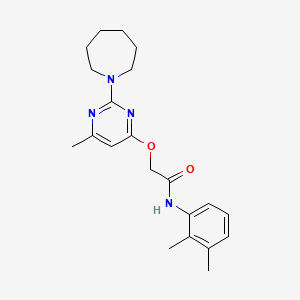
![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)
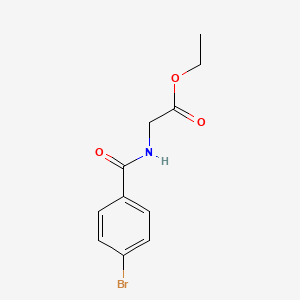
![3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2664806.png)
![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)
